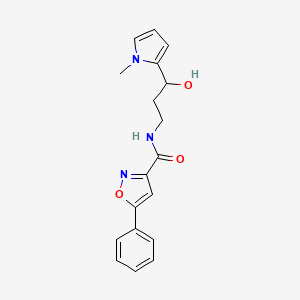
Gadolinium(III) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium(III) trifluoromethanesulfonate, also known as gadolinium(III) triflate, is a chemical compound with the formula (CF3SO3)3Gd. It is a white solid that is highly soluble in water and many organic solvents. This compound is known for its use as a Lewis acid catalyst in various organic reactions .
Mecanismo De Acción
Target of Action
Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium (III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid, meaning it can accept electron pairs and is resistant to water . This property allows it to be used in reactions involving silyl enol ethers and aldehydes, such as the Aldol reaction .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, in the Aldol reaction, it facilitates the condensation of aldehydes and silyl enol ethers . This reaction is a key step in the synthesis of many organic compounds.
Result of Action
The result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions and allows them to occur under milder conditions than would otherwise be possible . The specific outcomes depend on the reaction being catalyzed.
Métodos De Preparación
Gadolinium(III) trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of gadolinium oxide (Gd2O3) with trifluoromethanesulfonic acid (CF3SO3H) in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete dissolution of the gadolinium oxide .
Another method involves the use of gadolinium chloride (GdCl3) as a starting material. Gadolinium chloride is reacted with silver trifluoromethanesulfonate (AgCF3SO3) in an organic solvent such as acetonitrile. The reaction mixture is then filtered to remove the precipitated silver chloride (AgCl), and the solvent is evaporated to obtain the desired product .
Análisis De Reacciones Químicas
Gadolinium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Aldol Reactions: It acts as a Lewis acid catalyst in the aldol reaction of silyl enol ethers with aldehydes, facilitating the formation of β-hydroxy ketones.
Diels-Alder Reactions: It catalyzes the enantioselective Diels-Alder reaction of quinones with dienes, leading to the formation of cyclohexene derivatives.
Isomerization and Dehydration Reactions: It is used in the isomerization and dehydration of glucose to produce 5-(hydroxymethyl)furfural (HMF) in combination with Brønsted acidic ionic liquids.
Aplicaciones Científicas De Investigación
Gadolinium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acids.
Industry: It is employed in the production of fine chemicals and materials, including polymers and biofuels.
Comparación Con Compuestos Similares
Gadolinium(III) trifluoromethanesulfonate is part of a family of trifluoromethanesulfonate compounds, which include:
- Scandium(III) trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
- Indium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Bismuth(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Aluminum trifluoromethanesulfonate
- Lanthanum(III) trifluoromethanesulfonate
- Iron(III) trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
What sets this compound apart is its unique combination of high solubility, water tolerance, and strong Lewis acidity, making it particularly effective in catalyzing a wide range of organic reactions.
Propiedades
Número CAS |
52093-29-5 |
|---|---|
Fórmula molecular |
CHF3GdO3S |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
gadolinium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
Clave InChI |
YETWLUGJYKSMHM-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)O.[Gd] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride](/img/structure/B2751312.png)
![N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2751315.png)

![2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2751317.png)
![3-Fluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-methoxybenzamide](/img/structure/B2751318.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)

![3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2751321.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluorobenzamide](/img/structure/B2751326.png)





